molecular formula C8H4Br2FN B12953609 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile

Cat. No.: B12953609
M. Wt: 292.93 g/mol
InChI Key: QKPSDSQJEBTQSO-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often include the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitrile and fluorine can influence the reactivity of the bromomethyl group, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorobenzonitrile
  • 3-(Bromomethyl)-2-fluorobenzonitrile
  • 4-Bromo-2-fluorobenzonitrile

Uniqueness

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile is unique due to the combination of bromine, fluorine, and nitrile groups on the benzene ring. This unique arrangement allows for specific reactivity patterns and applications that may not be achievable with other similar compounds .

Biological Activity

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, synthesis, and relevant research findings.

The molecular formula of this compound is C9_9H7_7Br2_2FN. The compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and a nitrile group. The specific arrangement of these substituents enhances its reactivity and potential applications in various fields, particularly medicinal chemistry.

Synthesis and Derivatives

The synthesis of this compound typically involves halogenation reactions and nucleophilic substitutions. Its derivatives have been synthesized and evaluated for biological activity, particularly focusing on their antitumor and antimicrobial properties.

Table 1: Comparison of Structural Analogues

Compound NameKey Features
4-Bromo-3-fluorobenzonitrileContains a fluorine atom; used in active pharmaceutical ingredients (APIs)
4-Bromo-3-(bromomethyl)benzoic acidContains a carboxylic acid group
4-Bromo-3-fluorophenolSubstituted with a hydroxyl group

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific derivatives can inhibit the proliferation of breast cancer cells and leukemia cell lines by inducing apoptosis. The mechanism often involves the interaction with DNA, leading to antimutagenic effects, which may reduce mutation frequencies caused by DNA-binding agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

  • Antitumor Study : A recent study evaluated the cytotoxicity of a series of derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that some compounds exhibited IC50_{50} values in the low micromolar range, suggesting strong antitumor potential.
  • Antimicrobial Evaluation : In another study, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant inhibition zones compared to control groups, indicating effective antimicrobial activity.

Interaction with Biological Macromolecules

Research has indicated that this compound can interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in cellular signaling pathways, contributing to its biological effects.

Properties

Molecular Formula

C8H4Br2FN

Molecular Weight

292.93 g/mol

IUPAC Name

4-bromo-3-(bromomethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C8H4Br2FN/c9-3-6-7(10)2-1-5(4-12)8(6)11/h1-2H,3H2

InChI Key

QKPSDSQJEBTQSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)CBr)Br

Origin of Product

United States

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